2-Benzyloxy-1,3-propanediol
Overview
Description
2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether, is an organic compound with the molecular formula C10H14O3. It is a derivative of glycerol where one of the hydroxyl groups is substituted with a benzyloxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether , is a glycerol derivative.
Mode of Action
It’s known that glycerol derivatives can interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
This compound is used in the preparation of glycerides and their phosphonate analogs, which are potent inhibitors of lipase . Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids), playing a crucial role in various biochemical pathways, including lipid metabolism .
Result of Action
As a glycerol derivative, it may influence cellular processes where glycerol and its derivatives play a role .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of glycerol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol or dimethylformamide at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For example, the central hydroxyl functionality of glycerol can be reacted with benzyl chloride in the presence of a base to form the desired product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Major Products:
Oxidation: Formation of benzaldehyde and glyceraldehyde derivatives.
Reduction: Formation of benzyl alcohol and glycerol derivatives.
Substitution: Formation of various substituted glycerol derivatives.
Scientific Research Applications
2-Benzyloxy-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers and as a stabilizer in various formulations
Comparison with Similar Compounds
- 3-Benzyloxy-1,2-propanediol
- 1-Benzyloxy-2-propanol
- 2,2-Dibenzyl-1,3-propanediol
Comparison: 2-Benzyloxy-1,3-propanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 3-Benzyloxy-1,2-propanediol, it has different reactivity due to the position of the benzyloxy group. Similarly, 1-Benzyloxy-2-propanol and 2,2-Dibenzyl-1,3-propanediol have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-phenylmethoxypropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPIOHLDFSMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163541 | |
Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14690-00-7 | |
Record name | 2-(Phenylmethoxy)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Benzyloxy-1,3-propanediol in the synthesis of polycarbonates?
A1: this compound serves as the starting material for synthesizing a novel six-membered cyclic carbonate monomer, 5-benzyloxy-trimethylene carbonate []. This monomer then undergoes ring-opening polymerization to produce poly(5-benzyloxy-trimethylene carbonate) (PBTMC) []. The benzyl group in PBTMC is subsequently removed via catalytic hydrogenation, yielding a polycarbonate with a pendant hydroxyl group (PHTMC) [].
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